5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
"5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" belongs to a class of chemicals with a core structure of imidazo[4,5-c]pyridine, which is a heterocyclic compound. This class of compounds is of significant interest in chemistry due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds like "5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" often involves multi-step chemical reactions, including ring closure reactions and substitutions. For instance, synthesis routes might include the use of ring opening followed by ring closure reactions to form the desired compound, with spectral data and elemental analysis used to establish the chemical structure of the synthesized compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis of imidazo[4,5-c]pyridine derivatives can be performed using single crystal X-ray diffraction data, revealing details about the crystalline structure and spatial arrangement of atoms within the molecule. For example, studies on similar compounds have determined the planarity of the imidazo[1,2-a]pyridine ring system and its dihedral angles with attached phenyl rings or groups (Ganapathy et al., 2015).
Chemical Reactions and Properties
Imidazo[4,5-c]pyridine derivatives undergo various chemical reactions, including nucleophilic attacks, which are influenced by the compound's reactivity descriptors. Theoretical and experimental studies on related compounds have explored their reactivity, including nucleophilic attack sites, based on computational calculations (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be deduced from their molecular structure. For instance, crystallographic studies provide insights into the crystal packing, hydrogen bond interactions, and overall stability of the compound (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards different chemical reagents, stability under various conditions, and potential to undergo specific chemical transformations, are critical for understanding its applications and behavior in chemical reactions. Studies on related compounds have explored these aspects through computational chemistry methods and experimental approaches (Halim & Ibrahim, 2022).
properties
IUPAC Name |
cyclopentyl-[2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-15-8-4-7-14(11-15)18-20-16-9-10-22(12-17(16)21-18)19(23)13-5-2-3-6-13/h4,7-8,11,13H,2-3,5-6,9-10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFAXEXPQFZYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2)CN(CC3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
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